molecular formula C11H13NO2 B14751294 methyl N-[2-(4-methylphenyl)ethenyl]carbamate

methyl N-[2-(4-methylphenyl)ethenyl]carbamate

Cat. No.: B14751294
M. Wt: 191.23 g/mol
InChI Key: KROBNZAFZBDINK-BQYQJAHWSA-N
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Description

Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is an organic compound with the molecular formula C11H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group attached to a vinyl-substituted aromatic ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-(4-methylphenyl)ethenyl]carbamate typically involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid for nitration at temperatures below 50°C.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogen-substituted aromatic compounds.

Scientific Research Applications

Methyl N-[2-(4-methylphenyl)ethenyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[2-(4-methylphenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.

Comparison with Similar Compounds

  • Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
  • Methyl N-[2-(4-methoxyphenyl)ethenyl]carbamate

Comparison: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For instance, the presence of a methyl group on the aromatic ring can influence its electron density and reactivity in substitution reactions.

Biological Activity

Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group attached to an ethenyl chain with a para-methylphenyl substituent. The molecular formula is C12H13NO2C_{12}H_{13}NO_2, and it has a molecular weight of approximately 203.24 g/mol. Its structural complexity contributes to its varied biological activities.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties . In comparative assays, it demonstrated a higher antioxidant capacity than standard compounds like butylated hydroxytoluene (BHT). The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Research has shown that this compound possesses anticancer activity , particularly against various cancer cell lines. A study revealed that derivatives of this compound could inhibit the proliferation of murine solid tumor cells, indicating its potential as a lead compound in anticancer drug development .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • GABA Receptors : The compound may modulate GABA receptor activity, contributing to its sedative effects.
  • Antioxidant Mechanisms : Its structural features allow it to participate in redox reactions, enhancing its efficacy as an antioxidant .

Case Studies

  • Antioxidant Study : A recent investigation compared the antioxidant capacity of this compound with traditional antioxidants. The results indicated that it had a reducing power significantly higher than BHT, suggesting its utility in food preservation and health supplements .
  • Anticancer Efficacy : In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis in cancer cells. These findings highlight the compound's potential as a chemotherapeutic agent .

Data Table: Biological Activities Summary

Activity Type Observed Effect Reference
AntioxidantHigher antioxidant capacity than BHT
AnticancerInhibition of murine solid tumor cells
GABA ModulationPotential sedative effects

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate

InChI

InChI=1S/C11H13NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-8H,1-2H3,(H,12,13)/b8-7+

InChI Key

KROBNZAFZBDINK-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/NC(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C=CNC(=O)OC

Origin of Product

United States

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